molecular formula C8H6ClF3N2O2 B1418733 Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate CAS No. 1171919-10-0

Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate

Cat. No.: B1418733
CAS No.: 1171919-10-0
M. Wt: 254.59 g/mol
InChI Key: PCKXDAIYMLBLIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate is a fluorinated pyridine derivative characterized by a methyl ester group at position 4, an amino group at position 2, a chlorine atom at position 3, and a trifluoromethyl (-CF₃) substituent at position 3. This compound is of interest in agrochemical research due to its structural features, which are associated with herbicidal activity . Notably, trifluoromethyl groups are known to enhance biological activity and metabolic stability in pesticides . The compound has been cataloged under multiple identifiers, including Ref: 10-F773814, and is listed as discontinued in commercial availability, suggesting specialized or historical use in research contexts .

Properties

IUPAC Name

methyl 2-amino-3-chloro-5-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2O2/c1-16-7(15)4-3(8(10,11)12)2-14-6(13)5(4)9/h2H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKXDAIYMLBLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1C(F)(F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and hydrolyzed products .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate serves as a crucial intermediate in the development of pharmaceuticals. Its derivatives have shown promising activities against various pathogens, including multidrug-resistant strains of bacteria. For instance, research indicates that derivatives of this compound exhibit potent inhibitory effects on the growth of Staphylococcus aureus, often surpassing standard treatments like vancomycin .

Case Study: Antibacterial Activity

  • Objective: Evaluate the efficacy of derivatives against MDRSA.
  • Findings: N-acylated amides derived from this compound demonstrated significant antibacterial activity, indicating potential for new therapeutic agents.

Agrochemicals

In agriculture, this compound is utilized in the synthesis of herbicides and fungicides. It acts as an intermediate in the production of fluazinam, a widely used fungicide known for its effectiveness against various fungal pathogens.

Application Table: Agrochemical Synthesis

CompoundApplicationRole
FluazinamFungicideActive ingredient
Various derivativesHerbicidesIntermediate in synthesis

Synthetic Organic Chemistry

This compound is a versatile building block in organic synthesis. It participates in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for constructing more complex organic molecules.

Reactions Overview

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as ammonia or amines.
  • Coupling Reactions: It can be involved in Suzuki-Miyaura coupling to form carbon-carbon bonds.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . This property is crucial for its biological activities, as it can interact with intracellular targets .

Comparison with Similar Compounds

Key Observations :

  • Amino vs.
  • Trifluoromethyl vs. Thiophenyl : The electron-withdrawing -CF₃ group increases stability and resistance to metabolic degradation compared to sulfur-containing substituents like 3-methylthiophenyl .

Herbicidal Activity Comparison

Evidence from a 2012 Molecules study highlights the herbicidal activity of pyridine derivatives against rape (Brassica napus) and barnyard grass (Echinochloa crus-galli) .

Compound Class Activity Against Rape Activity Against Barnyard Grass Notes
Pyridine esters with NH₂/Cl/CF₃ Moderate to strong Weak Amino and Cl substituents enhance selectivity for dicots
Dichloro-CF₃ analogues Moderate Negligible Lack of amino group reduces target affinity
Ethyl ester variants Lower than methyl Weak Ethyl group may reduce membrane permeability

Mechanistic Insights :

  • The amino and chloro substituents in the target compound likely synergize to disrupt auxin signaling in broadleaf plants (e.g., rape), while monocots (e.g., barnyard grass) remain less affected due to differences in receptor binding .
  • Trifluoromethyl groups contribute to prolonged soil persistence, a trait shared with dichloro analogues but absent in thiophenyl or carboxylic acid derivatives .

Biological Activity

Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate (CAS Number: 1171919-10-0) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on various research findings.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₈H₆ClF₃N₂O₂
Molecular Weight254.6 g/mol
Melting Point131–132 °C
Hazard ClassificationIrritant

The biological activity of this compound is largely attributed to its structural components, particularly the presence of the chloro and trifluoromethyl groups. These substituents enhance its binding affinity to various biological targets, including enzymes and receptors, thereby modulating their activity. The compound has been noted for its potential interactions with metabolic pathways, which could lead to various therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showcasing significant inhibitory effects. For instance, studies have reported minimum inhibitory concentration (MIC) values that indicate its potential as an antimicrobial agent.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)
U937 (monocytic)16.23 ± 0.81
B16-F10 (melanoma)47.73 ± 2.39
THP-1 (monocytic)34.58 ± 1.73

These results suggest that this compound could be a promising candidate for further development as an anticancer drug.

Anti-inflammatory and Analgesic Properties

In addition to its antimicrobial and antitumor activities, this compound has shown potential anti-inflammatory effects. Preliminary studies indicate that it may inhibit inflammatory pathways, although further research is required to elucidate the specific mechanisms involved.

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results demonstrated a significant zone of inhibition compared to standard antibiotics.
  • Cytotoxicity Assessment : Another research effort focused on assessing the cytotoxicity of this compound on human cancer cell lines. The findings indicated that it possesses a potent cytotoxic profile, particularly against leukemia and melanoma cell lines.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification of the parent pyridine derivative. For example, analogous procedures to those used for dispirophosphazenes (e.g., THF solvent, triethylamine as a base, and column chromatography for purification) can be adapted . Optimization strategies include:
  • Stoichiometric balance : Maintaining a 1:1 molar ratio of reactants to minimize side products.
  • Reaction monitoring : Thin-layer chromatography (TLC) to track progress over 48–72 hours.
  • Purification : Gradient elution in column chromatography to isolate the esterified product.
    Yield improvements may require inert atmosphere conditions or controlled temperature (e.g., 0–25°C).

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify substitution patterns and ester group presence.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) under reverse-phase conditions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 284.03 for the methyl ester derivative) .
  • X-ray Crystallography : For unambiguous structural confirmation, though this requires high-purity crystals (refer to supplementary protocols in crystallography studies) .

Q. How should researchers address stability challenges during storage and handling of this compound?

  • Methodological Answer : Stability is influenced by hygroscopicity and thermal sensitivity. Best practices include:
  • Storage : Sealed containers under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis of the ester group.
  • Handling : Use of anhydrous solvents and gloveboxes for moisture-sensitive reactions .
  • Decomposition Monitoring : Periodic HPLC analysis to detect degradation products (e.g., free carboxylic acid forms).

Advanced Research Questions

Q. What strategies can be employed to elucidate the role of the trifluoromethyl group in modulating the compound’s reactivity and bioactivity?

  • Methodological Answer : Comparative studies with non-fluorinated analogs are key:
  • Computational Modeling : Density Functional Theory (DFT) to assess electronic effects (e.g., electron-withdrawing CF3_3 on aromatic ring polarization) .
  • Kinetic Studies : Monitor reaction rates in nucleophilic substitution to evaluate CF3_3-induced deactivation.
  • Biological Assays : In vitro cytotoxicity screens (e.g., MTT assays) to compare anti-tumor activity with parent pyridine derivatives .

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives in potential anti-tumor applications?

  • Methodological Answer : SAR studies require systematic structural modifications:
  • Derivative Synthesis : Introduce substituents at the 2-amino or methyl ester positions (e.g., alkylation, acylation).
  • In Vitro Screening : Dose-response assays against cancer cell lines (e.g., HeLa, MCF-7) to identify potency trends.
  • Molecular Docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina .

Q. What methodologies are effective in resolving conflicting data on physicochemical properties (e.g., melting point discrepancies) across studies?

  • Methodological Answer : Cross-validation protocols are essential:
  • Purity Reassessment : Use DSC (Differential Scanning Calorimetry) for precise melting point determination, as impurities can depress values by 2–5°C .
  • Inter-Laboratory Collaboration : Harmonize analytical conditions (e.g., heating rate: 1°C/min).
  • Crystallographic Analysis : Compare unit cell parameters with literature data to confirm polymorphic forms .

Q. How can researchers optimize the regioselectivity of reactions involving this compound in complex syntheses?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
  • Directing Groups : Utilize the 2-amino group as a directing agent in electrophilic substitutions.
  • Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective functionalization at the 5-position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility and reduce steric hindrance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate
Reactant of Route 2
Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.